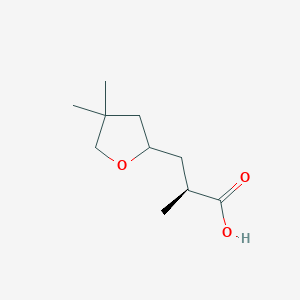

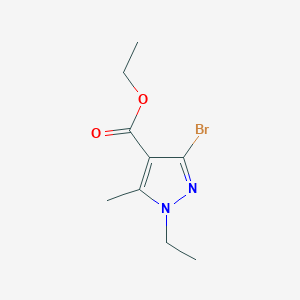

rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans (rac-MPOC) is a chiral molecule that has been studied for its potential applications in pharmaceuticals and biochemistry. The molecule is composed of two pyrazole rings and two carboxylate groups and has been found to possess a wide range of properties. This molecule has been the subject of numerous studies, and its potential applications are the focus of

Scientific Research Applications

Rac-MPOC has been studied for its potential applications in various fields of science. In pharmaceuticals, the molecule has been studied for its potential to act as a chiral drug molecule. It has also been studied for its potential use as a chiral catalyst in organic synthesis. In biochemistry, the molecule has been studied for its potential to act as a chiral enzyme inhibitor. In addition, rac-MPOC has been studied for its potential to act as a chiral ligand in asymmetric catalysis.

Mechanism of Action

Rac-MPOC has been found to act as a chiral ligand in asymmetric catalysis. The molecule has been found to bind to a metal center and act as a chiral selector. The molecule has been found to interact with the metal center through hydrogen bonding and electrostatic interactions. The binding of the molecule to the metal center has been found to induce a chiral environment, which can then be used to selectively catalyze a reaction.

Biochemical and Physiological Effects

Rac-MPOC has been found to possess a variety of biochemical and physiological effects. The molecule has been found to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). The molecule has also been found to possess anti-inflammatory properties, and to possess a weak inhibitory effect on the enzyme 5-alpha reductase. The molecule has also been found to possess antioxidant properties, and to possess a weak inhibitory effect on the enzyme lipoxygenase.

Advantages and Limitations for Lab Experiments

Rac-MPOC has been found to possess a variety of advantages and limitations for laboratory experiments. The molecule has been found to be relatively stable, and to possess a high degree of solubility in a variety of solvents. The molecule has also been found to possess a high degree of selectivity for chiral centers, and to be relatively easy to synthesize. However, the molecule has also been found to possess a relatively low degree of activity, and to be relatively unstable in the presence of light.

Future Directions

Rac-MPOC has the potential to be used in a variety of applications. In pharmaceuticals, the molecule has the potential to be used as a chiral drug molecule, and as a chiral catalyst in organic synthesis. In biochemistry, the molecule has the potential to be used as a chiral enzyme inhibitor, and as a chiral ligand in asymmetric catalysis. In addition, rac-MPOC has the potential to be used as an antioxidant, and as a potential therapeutic agent for the treatment of a variety of ailments.

Synthesis Methods

Rac-MPOC is synthesized through a two-step process. The first step involves the formation of a chiral oxazoline intermediate, which is then reacted with a chiral carboxylic acid to form the final product. The synthesis is typically conducted in a solvent such as toluene or THF, and the reaction is typically carried out at room temperature.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans involves the reaction of (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid with methyl iodide in the presence of a base to form the methyl ester. The resulting racemic mixture can be separated into its enantiomers using chiral chromatography. The trans isomer can then be obtained by reacting the (2R,3R)-methyl 2-(1H-pyrazol-4-yl)oxane-3-carboxylate with a trans-selective reducing agent such as lithium aluminum hydride.", "Starting Materials": ["(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid", "Methyl iodide", "Base", "Chiral chromatography", "Lithium aluminum hydride"], "Reaction": ["React (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid with methyl iodide in the presence of a base to form the methyl ester", "Separate the resulting racemic mixture into its enantiomers using chiral chromatography", "React the (2R,3R)-methyl 2-(1H-pyrazol-4-yl)oxane-3-carboxylate with lithium aluminum hydride to obtain the trans isomer"] } | |

CAS RN |

2059909-54-3; 2307732-55-2 |

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.233 |

IUPAC Name |

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |

InChI Key |

KMBNOENZEHZKKU-BDAKNGLRSA-N |

SMILES |

COC(=O)C1CCCOC1C2=CNN=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)

![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)

![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)

![Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B2965581.png)

![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)

![ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2965583.png)